Product packaging for Avinza(Cat. No.:)

Avinza

Cat. No.: B8383307
M. Wt: 383.4 g/mol
InChI Key: OOZBZVAQKFGLOL-VYKNHSEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avinza is the trade name for a once-daily, extended-release oral formulation of morphine sulfate, a potent opioid agonist that is relatively selective for the mu-opioid receptor . Its primary research value lies in its unique drug delivery system, the Spheroidal Oral Drug Absorption System (SODAS) technology, which combines immediate-release and extended-release components to rapidly achieve and maintain plateau-like plasma concentrations over a 24-hour period . This makes this compound a subject of study for investigating sustained-release pharmacokinetics, the mechanisms of continuous around-the-clock analgesia, and the effects of steady-state opioid exposure on biological systems . The mechanism of action of its active component, morphine, involves binding to specific CNS opiate receptors, which alters the perception of and response to painful stimuli while also producing anxiolysis and effects on the endocrine and autonomic nervous systems . Researchers utilize this compound to explore areas in neuropharmacology, including opioid tolerance, dependence, and the management of chronic pain pathways. It is critical to note that morphine can cause respiratory depression, constipation, miosis, and physical dependence . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, human consumption, or personal use. All handling must conform to applicable regulatory guidelines for controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO7S B8383307 Avinza

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21NO7S

Molecular Weight

383.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid

InChI

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1

InChI Key

OOZBZVAQKFGLOL-VYKNHSEDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Origin of Product

United States

Biosynthesis and Chemical Synthesis of Morphine

Endogenous Biosynthetic Pathways

Plant-Based Biosynthesis (Papaver somniferum)

Opium poppy (Papaver somniferum) is the exclusive commercial source of valuable benzylisoquinoline alkaloids (BIAs), including morphine and codeine. mdpi.com The biosynthesis of BIAs in this plant follows a complex, highly branched pathway originating from the amino acid L-tyrosine. mdpi.com

Alkaloids accumulate in the latex of the plant, specifically within specialized cells called laticifers, which are associated with the phloem. nih.govnih.gov Recent studies using immunofluorescence labeling and shotgun proteomics have revealed that morphine biosynthesis in opium poppy involves two specialized cell types: sieve elements and laticifers. nih.gov Most of the pathway occurs in the sieve elements, while the final enzymatic steps are predominant in adjacent laticifers, where morphine accumulates. nih.gov

The biosynthesis of morphine from L-tyrosine involves a series of enzymatic steps. The early stages lead to the formation of (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. mdpi.com (S)-norcoclaurine is then converted to (S)-reticuline through the action of several enzymes, including norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 3′-hydroxy N-methylcoclaurine 4'-O-methyltransferase (4'OMT). oup.com

(S)-Reticuline is a crucial branch-point intermediate in the biosynthesis of various BIA subgroups. oup.com Uniquely, morphine biosynthesis requires the stereochemical inversion, or epimerization, of (S)-reticuline to (R)-reticuline. oup.comnih.gov This epimerization is considered the gateway to morphine biosynthesis, as the enzyme yielding the first committed intermediate, salutaridine (B1681412), is specific for (R)-reticuline. nih.govresearchgate.net

The S-to-R epimerization of reticuline (B1680550) proceeds via the intermediate 1,2-dehydroreticuline (B1196774). nih.govresearchgate.net This conversion is catalyzed by a fusion protein called reticuline epimerase (REPI), which combines a cytochrome P450 (CYP) and an aldo-keto reductase (AKR). nih.gov Alternatively, the epimerization can be catalyzed by the sequential action of 1,2-dehydroreticuline synthase (DRS), which dehydrogenates (S)-reticuline to 1,2-dehydroreticuline, and 1,2-dehydroreticuline reductase (DRR), which stereospecifically reduces 1,2-dehydroreticuline to (R)-reticuline. researchgate.netcabidigitallibrary.org The REPI fusion has been detected in Papaver somniferum. nih.gov Suppression of REPI transcripts in opium poppy has been shown to reduce levels of (R)-reticuline and morphinan (B1239233) alkaloids while increasing the abundance of (S)-reticuline and its derivatives. nih.gov

Following the formation of (R)-reticuline, the pathway continues with an intramolecular carbon-carbon phenol (B47542) coupling catalyzed by the cytochrome P450 monooxygenase salutaridine synthase (SalSyn), yielding salutaridine. oup.comresearchgate.net Salutaridine is then converted to salutaridinol (B1235100) by the NADPH-dependent salutaridine reductase (SalR). oup.com Salutaridinol undergoes O-acetylation by salutaridinol acetyltransferase (SalSAT), leading to a spontaneous rearrangement and the formation of thebaine. plos.orgnih.gov

Thebaine is a precursor to codeine and morphine. plos.orgnih.gov The conversion of thebaine to morphine can occur via a multistep pathway, with the major route involving the intermediate codeine. mdpi.com The enzymes thebaine 6-O-demethylase (PsT6ODM) and codeine demethylase (PsCODM) are responsible for the demethylation steps at positions 6 and 3, respectively. plos.orgnih.gov PsCODM can act on both thebaine and codeine, while PsT6ODM can demethylate thebaine and oripavine. plos.org Codeinone (B1234495) reductase (COR) catalyzes the reduction of codeinone to codeine. mdpi.com Finally, morphine is formed by the action of codeine O-demethylase (CODM). mdpi.com A minor route to morphine via morphinone (B1233378) has also been described. mdpi.com

Mammalian and Human Endogenous Synthesis Mechanisms

Since the early 1980s, endogenous morphine, structurally identical to plant-derived morphine, has been characterized in numerous mammalian cells and tissues. analesranf.comnih.gov In mammals, the biosynthesis of endogenous morphine is associated with dopamine (B1211576). analesranf.comnih.govresearchgate.net Studies using the SH-SY5Y human neuronal catecholamine-producing cell line have provided evidence for this association. analesranf.comresearchgate.net

Most steps in the mammalian morphine synthetic pathway are believed to be similar to those in plants. analesranf.com The pathway is thought to begin with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (DOPAL), both derived from tyrosine. analesranf.com This reaction can proceed spontaneously. analesranf.com Evidence suggests that the enzyme CYP2D6 is involved in the formation of dopamine from tyramine (B21549) and the conversion of codeine to morphine in mammals. analesranf.com

In vivo studies in mice with a knocked-out tyrosine hydroxylase gene (necessary for dopamine formation) showed an absence of endogenous morphine production, suggesting that morphine synthesis depends on the presence of dopamine. analesranf.com Further evidence for endogenous morphine synthesis in human cells was provided by studies using the SH-SY5Y neuroblastoma cell line cultured in the presence of 18O2, which resulted in the isolation of radiolabeled intermediates and morphine. analesranf.comnih.gov Reticuline has also been detected in rat brain, suggesting its role as a precursor in mammalian morphine biosynthesis. scielo.org.co The conversion of radiolabeled reticuline into salutaridine has been observed in vitro using rat liver microsomes and in vivo. unifi.it The conversion of salutaridine, thebaine, and codeine into morphine has also been demonstrated in several rat tissues, including the brain. unifi.it Incubation of human neural cancer cell lines with L-tyrosine has also led to the formation of morphine. unifi.it

Chemoenzymatic and Synthetic Approaches

Due to the complex stereochemistry of morphine, chemical synthesis as an alternative to plant cultivation for commercial production has been challenging. nih.gov However, significant research efforts have been directed towards developing both chemical and chemoenzymatic synthesis methodologies.

Chemical Synthesis Methodologies

Numerous total and formal syntheses of morphine and its derivatives have been reported since the initial synthesis by Gates in 1952. Despite these efforts, achieving a truly practical and cost-competitive chemical synthesis compared to isolation from opium poppy remains a goal. acs.org Ideal practical synthesis would be short (around five or six steps) and utilize readily available starting materials. acs.org

Chemical synthesis methodologies often involve complex strategies to construct the unique pentacyclic morphinan backbone and incorporate the correct stereochemistry. Approaches have included intramolecular reactions, electrophilic cyclization, and palladium-catalyzed substitutions. soton.ac.uk Some strategies have focused on bioinspired approaches, mimicking the oxidative phenol coupling central to the plant's biosynthesis to form the morphinan core. chinesechemsoc.org Thebaine-like intermediates are often employed in synthetic routes. chinesechemsoc.org

Modifications at different positions of the morphine molecule have also been explored through chemical synthesis to develop novel derivatives with potentially altered pharmacological properties. nih.gov

Recombinant Microbial Synthesis Systems (e.g., Saccharomyces cerevisiae)

Recombinant microbial synthesis systems, particularly using Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, have emerged as promising platforms for producing plant-derived alkaloids like morphinans. plos.orgresearchgate.net These systems offer potential advantages in terms of scalability and controlled production.

Research has demonstrated the feasibility of synthesizing morphinan alkaloids in recombinant S. cerevisiae starting from precursors like (R,S)-norlaudanosoline. plos.orgnih.gov By introducing genes encoding enzymes from the opium poppy biosynthetic pathway, researchers have reconstituted segments of the morphine synthesis route in yeast. plos.orgnih.govnih.gov For example, the expression of opium poppy methyltransferases in yeast has shown enantioselectivity for the production of (S)-reticuline. plos.orgnih.gov

Further engineering in S. cerevisiae has involved co-expressing enzymes such as salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT), enabling the synthesis of thebaine from (R)-reticuline. plos.orgnih.govnih.gov Significant progress has been made in reconstituting multi-gene pathways in yeast for the production of codeine and morphine from (R)-reticuline. plos.orgnih.govnih.gov Studies have identified that the activity of enzymes like salutaridine reductase and codeine-O-demethylase may limit the flux towards morphine synthesis in these recombinant systems. plos.orgnih.govresearchgate.net

Microbial synthesis offers a pathway towards potentially producing morphinans independently of plant cultivation, providing a controlled and potentially more sustainable source. plos.orgnih.gov

Hybrid Biosynthesis Pathways

Hybrid biosynthesis pathways combine enzymatic steps from biological routes with chemical transformations to produce target compounds. This approach has gained interest for the production of complex natural products like morphine, aiming to leverage the specificity and efficiency of enzymes while utilizing the versatility of chemical synthesis.

Research has explored reconstituting the morphine biosynthetic pathway, or parts of it, in microorganisms such as yeast and E. coli. researchgate.netnih.govpbs.orgnih.govbbc.comstanford.edu This involves engineering these organisms to express the necessary enzymes from the opium poppy or other sources. Scientists have successfully engineered yeast strains to produce key intermediates like (S)-reticuline from simple sugars. pbs.orgbbc.com Further engineering has enabled the production of thebaine and even hydrocodone in yeast by incorporating multiple enzyme activities from various organisms, including plants, mammals, and bacteria. nih.govnih.govstanford.edu

While significant progress has been made in reconstituting portions of the pathway and producing intermediates or related opioids in engineered microbes, achieving efficient de novo synthesis of morphine from simple starting materials like sugar in a microbial host remains a complex challenge. nih.govnih.gov The complete pathway from tyrosine or simple sugars to morphine involves a significant number of enzymatic steps, and optimizing the expression and activity of all these enzymes in a non-native host is difficult. nih.govnih.gov However, these hybrid approaches offer promising avenues for alternative and potentially more sustainable production methods for morphine and other valuable opioids, reducing reliance solely on poppy cultivation. nih.govnih.gov

Interactive Data Table: Key Intermediates in Morphine Biosynthesis

CompoundRole in Biosynthesis
TyrosineStarting amino acid precursor.
(S)-ReticulineKey branch-point intermediate.
(R)-ReticulinePrecursor specifically for morphinan alkaloids.
SalutaridineFirst morphinan skeleton-containing alkaloid.
ThebaineKey intermediate, precursor to codeine and morphine.
CodeineIntermediate in the main pathway to morphine.
OripavineIntermediate in a minor pathway to morphine.
MorphineFinal product of the biosynthetic pathway.

Biochemical Metabolism of Morphine

Glucuronidation Pathways

Morphine-3-Glucuronide (B1234276) (M3G) Formation

Morphine-3-glucuronide (M3G) is the most abundant metabolite of morphine, typically accounting for approximately 60% of a administered dose. heftpathology.compharmgkb.org Its formation involves the conjugation of glucuronic acid to the hydroxyl group at the C3 position of the morphine molecule. frontiersin.orgnih.gov M3G is generally considered to lack significant analgesic activity. heftpathology.comnih.govnih.govoup.com Some research suggests M3G may contribute to neuroexcitatory effects, such as myoclonus, seizure, and allodynia, although its role in humans remains a subject of debate. frontiersin.orgnih.govspringermedizin.denih.gov

Morphine-6-Glucuronide (M6G) Formation

Morphine-6-glucuronide (M6G) is another significant glucuronidated metabolite, although it is formed in smaller quantities compared to M3G, typically representing 5–10% or 6–10% of morphine metabolism. heftpathology.compharmgkb.orgoup.com M6G is formed by the conjugation of glucuronic acid to the hydroxyl group at the C6 position of morphine. frontiersin.orgnih.gov Unlike M3G, M6G is a potent agonist at the μ-opioid receptor and possesses significant analgesic activity, in some cases reported to be more potent than morphine itself. heftpathology.comnih.govpharmgkb.orgnih.govoup.comspringermedizin.denih.gov

Enzymatic Systems Involved in Metabolism

The glucuronidation of morphine is primarily mediated by specific UGT isoenzymes.

UGT Isoenzyme Specificities (e.g., UGT2B7, UGT1A1)

The major enzyme responsible for both the 3- and 6-glucuronidation of morphine in humans is UDP-glucuronosyltransferase 2B7 (UGT2B7). heftpathology.comfrontiersin.orgpharmgkb.orgoup.comspringermedizin.detandfonline.comoup.com UGT2B7 catalyzes the formation of both M3G and M6G, although it produces approximately five times more M3G than M6G. springermedizin.de While UGT2B7 is the primary enzyme, other UGT isoforms may also contribute to morphine glucuronidation. UGT1A1 may play a minor role in M3G formation. pharmgkb.orgspringermedizin.de Other UGTs, including UGT1A3, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B15, and UGT2B17, have shown the capability to generate small amounts of M3G in vitro. pharmgkb.org For M6G formation, UGT2B4, UGT1A8, UGT1A1, and UGT1A3 may have minor roles. pharmgkb.org

UGT IsoenzymePrimary Role in Morphine MetabolismMetabolites Formed (Major/Minor)
UGT2B7Primary enzyme for both M3G and M6G formationM3G (Major), M6G (Major)
UGT1A1Minor role in M3G formation; minor role in M6G formation (in vitro)M3G (Minor), M6G (Minor) pharmgkb.orgspringermedizin.de
UGT1A3Minor role in M3G and M6G formation (in vitro)M3G (Minor), M6G (Minor) pharmgkb.org
UGT1A8Minor role in M3G and M6G formation (in vitro)M3G (Minor), M6G (Minor) pharmgkb.org
UGT1A9Minor role in M3G formation (in vitro)M3G (Minor) pharmgkb.org
UGT1A10Minor role in M3G formation (in vitro)M3G (Minor) pharmgkb.org
UGT2B4Minor role in M3G and M6G formation (in vitro)M3G (Minor), M6G (Minor) pharmgkb.org
UGT2B15Minor role in M3G formation (in vitro)M3G (Minor) pharmgkb.org
UGT2B17Minor role in M3G formation (in vitro)M3G (Minor) pharmgkb.org

Genetic Polymorphisms and Metabolic Variability

Genetic variations, or polymorphisms, in the genes encoding UGT enzymes, particularly UGT2B7, can contribute to interindividual variability in morphine metabolism. springermedizin.de Studies have investigated the impact of specific UGT2B7 polymorphisms, such as the H268Y (C802T) variant, on morphine glucuronidation rates and plasma concentrations of morphine and its metabolites. springermedizin.dethieme-connect.comnih.govpharmgkb.orgnih.gov However, the results across different studies have sometimes been inconsistent regarding the precise effects of these polymorphisms on metabolic activity and the resulting drug or metabolite concentrations. springermedizin.depharmgkb.orgnih.gov For instance, some studies suggest that certain UGT2B7 genotypes may be associated with altered plasma concentrations of morphine or M3G, while others have not found such associations or have reported conflicting findings. pharmgkb.org A UGT2B7 promoter variant (-840G>A) has been associated with reduced glucuronidation of morphine. thieme-connect.comnih.gov Polymorphisms in other genes, such as OPRM1 (μ-opioid receptor) and COMT (Catechol-O-MethylTransferase), can also influence individual responses to morphine, although their primary impact is on pharmacodynamic effects rather than the metabolic process itself. springermedizin.detandfonline.comthieme-connect.com

Other Metabolic Transformations (e.g., Normorphine, Hydromorphone)

In addition to glucuronidation, morphine undergoes other minor metabolic transformations. One such pathway is N-demethylation, which results in the formation of normorphine. This is considered a minor metabolic route and is primarily catalyzed by cytochrome P450 (CYP) enzymes, mainly CYP3A4 with some contribution from CYP2C8. pharmgkb.org Normorphine-6-glucuronide has also been identified as a minor metabolite. nih.gov

Another minor metabolic pathway that has been observed in humans is the conversion of morphine to hydromorphone. heftpathology.comnih.govoup.comresearchgate.netuzh.ch While hydromorphone is a potent opioid itself, its formation from morphine in humans occurs in very small amounts, and its clinical significance as a metabolite of morphine is not well-established. nih.govoup.com Studies have detected low concentrations of hydromorphone in the urine of patients treated with morphine, suggesting this metabolic conversion occurs, albeit as a minor route. oup.comresearchgate.net

MetabolitePathway of FormationEnzymes Involved (Primary)Relative AbundancePharmacological Activity
Morphine-3-Glucuronide (M3G)Glucuronidation (C3-OH)UGT2B7Major (~60%)Largely inactive, potential neuroexcitatory effects
Morphine-6-Glucuronide (M6G)Glucuronidation (C6-OH)UGT2B7Minor (5-10%)Potent analgesic
NormorphineN-demethylationCYP3A4, CYP2C8MinorLimited/Unknown
HydromorphoneMinor metabolic transformationNot clearly defined CYP/otherMinorPotent analgesic (as a drug), unclear significance as morphine metabolite

Molecular Neuropharmacology and Opioid Receptor Interactions of Morphine

Opioid Receptor Subtype Characterization

The effects of morphine are mediated through its binding to a family of G protein-coupled receptors (GPCRs) known as opioid receptors. There are traditionally three major subtypes: mu (μ), delta (δ), and kappa (κ), along with a related receptor, the nociceptin/orphanin FQ receptor (NOP, also known as ORL1). Morphine exhibits differential affinity and efficacy at these receptor subtypes.

Mu (μ-Opioid Receptor) Focus

The mu-opioid receptor (MOR) is the primary target for morphine and is largely responsible for its potent analgesic effects nih.govplos.orgportlandpress.compainphysicianjournal.comtg.org.au. MORs are densely located in key areas of the brain and spinal cord involved in pain processing painphysicianjournal.comtg.org.au. Binding of morphine to MORs leads to the inhibition of neurotransmitter release from presynaptic neurons and hyperpolarization of postsynaptic neurons, thereby reducing the transmission of pain signals portlandpress.comnih.gov. The MOR is a class A GPCR encoded by the Oprm1 gene acs.org. Activation of the mu-1 subtype of the MOR is particularly associated with analgesia nih.gov.

Delta (δ-Opioid Receptor) and Kappa (κ-Opioid Receptor) Interactions

While morphine primarily targets the MOR, it also interacts with delta (DOR) and kappa (KOR) opioid receptors, albeit generally with lower affinity tg.org.au. DORs play a role in analgesia and can interact with MORs, influencing morphine-induced analgesia and the development of tolerance pnas.orgjneurosci.org. Studies suggest that interactions between DORs and MORs in the pain pathway can modulate the effects of morphine pnas.org. For instance, blockade of DORs has been shown to enhance morphine analgesia and reduce tolerance in some studies pnas.orgjneurosci.org.

KORs are also involved in analgesia, although their activation can lead to dysphoria and diuresis nih.gov. While morphine has lower affinity for KORs compared to MORs, some research suggests that morphine can produce analgesia via spinal kappa opioid receptors, particularly in the absence of functional mu receptors drugbank.com. Functional interactions between opioid receptor types have been observed, with repeated stimulation of KORs potentially leading to the upregulation of mu and delta opioid receptor functions amegroups.orgnih.gov.

Nociceptin/Orphanin FQ Receptor (ORL1) Considerations

The nociceptin/orphanin FQ receptor (NOP), also known as ORL1, is structurally related to the classical opioid receptors but binds the endogenous peptide nociceptin/orphanin FQ (N/OFQ) rather than traditional opioid peptides guidetopharmacology.org. While morphine does not directly bind to ORL1 with high affinity, studies have explored potential indirect interactions. Morphine has been shown to alter the level of endogenous N/OFQ researchgate.netnih.gov. Research suggests that the ORL1 system can have opposing effects to MOR activation in certain contexts, such as modulating dopamine (B1211576) release in the nucleus accumbens nih.gov. However, studies in ORL1 knockout mice suggest that the acute motor stimulatory and rewarding actions of morphine are not altered in the absence of this receptor, in contrast to other opioids like buprenorphine whose effects are modulated by ORL1 interaction researchgate.netnih.gov.

Receptor Binding Mechanisms

The pharmacological effects of morphine are initiated by its binding to opioid receptors, which triggers a cascade of intracellular events. This binding involves specific interactions between the morphine molecule and residues within the receptor binding pocket, leading to conformational changes that facilitate coupling with intracellular signaling proteins.

Ligand-Receptor Interaction Dynamics

Morphine binds to a specific site within the transmembrane domains of opioid receptors, primarily the MOR. A key interaction involves the formation of a salt bridge between the protonated amine group of morphine and a conserved aspartate residue (Asp147 in the human MOR, D3.32) in transmembrane helix 3 of the receptor nih.govfrontiersin.orgmdpi.com. Molecular dynamics simulations have provided insights into the dynamic nature of these interactions. For instance, studies on the MOR have shown that morphine's binding involves interactions with several residues in the binding pocket, including Tyr148, Met151, Trp293, Ile296, His297, Ile322, and Tyr326 frontiersin.orgmdpi.comelifesciences.orgoup.com. The specific pattern and dynamics of these interactions contribute to the ligand's affinity and efficacy at the receptor nih.govfrontiersin.orgelifesciences.org.

Conformational Changes and Affinity States (G-protein Coupling)

Binding of an agonist like morphine induces conformational changes in the opioid receptor. These changes are crucial for receptor activation and subsequent coupling with intracellular signaling partners, particularly heterotrimeric G proteins acs.orgnih.govcapes.gov.brnih.govnih.govescholarship.org. Opioid receptors are primarily coupled to inhibitory G proteins of the Gαi/o family tg.org.aumdpi.comnih.govfrontiersin.orgdolor.org.co.

Upon agonist binding, the receptor undergoes a rearrangement of its transmembrane helices. A significant conformational change involves the outward movement of the intracellular end of transmembrane helix 6 nih.govescholarship.org. These structural changes create a binding interface for the G protein. The binding of the activated receptor to the G protein complex (Gαβγ) facilitates the exchange of GDP for GTP on the Gα subunit nih.govnih.gov. This exchange causes the dissociation of the Gα-GTP complex from the Gβγ dimer, and both subunits can then interact with and modulate various downstream effector proteins mdpi.comnih.govnih.govmdpi.com.

The primary signaling pathway activated by Gαi/o coupling is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels nih.govmdpi.com. Additionally, the dissociated Gβγ subunits can activate inwardly rectifying potassium channels (GIRKs), leading to an increase in potassium efflux and hyperpolarization of the neuron, and inhibit voltage-gated calcium channels, reducing calcium influx mdpi.comnih.govmdpi.com. These effects contribute to the inhibitory modulation of neuronal activity.

Beyond G-protein coupling, activated opioid receptors can also recruit β-arrestin proteins. This process is typically involved in receptor desensitization and internalization mdpi.comnih.govnih.govmdpi.com. The extent and nature of β-arrestin recruitment can vary depending on the specific opioid ligand, a phenomenon known as biased agonism escholarship.orgresed.es. Morphine has been noted to exhibit less β-arrestin recruitment compared to some other opioids, which may contribute to differences in tolerance and side effect profiles nih.govresed.esviamedica.pl.

Allosteric Modulation of Opioid Receptors

Allosteric modulation of opioid receptors involves the binding of a molecule to a site distinct from the orthosteric site where the primary agonist, such as morphine, binds. mdpi.compnas.orgmdpi.com This allosteric binding can influence the receptor's affinity and/or efficacy for the orthosteric ligand. mdpi.compnas.orgmdpi.com Positive allosteric modulators (PAMs) of the μ-opioid receptor (MOPr) have been identified and are being investigated as a potential approach for pain management with potentially reduced side effects compared to traditional opioids. mdpi.compnas.orgpnas.orgnih.gov Studies suggest that PAM activity at MOPr can allosterically disrupt the binding of sodium ions, which are known endogenous allosteric modulators that stabilize the inactive receptor state. pnas.org By disrupting sodium binding, PAMs may promote an active-state receptor conformation. pnas.org Research indicates that the sensitivity of an orthosteric ligand to a μ-PAM is strongly correlated with its sensitivity to the presence of sodium ions. pnas.org While full agonists generally show enhanced binding affinity and potency with little change in maximal effect in the presence of a μ-PAM, lower efficacy agonists like morphine may show little to no change in potency but an increase in maximal G protein stimulation. pnas.org

Intracellular Signaling Cascades

Opioid receptors, upon activation by agonists like morphine, transduce extracellular signals into intracellular responses through various signaling pathways. frontiersin.orgnih.gov These receptors primarily couple to intracellular mechanisms via G-proteins. tg.org.au

G Protein-Coupled Receptor (GPCR) Mechanisms

Opioid receptors are GPCRs that primarily couple to the adenylyl cyclase-inhibitory family of G proteins, Gi/o. nih.govcambridge.org Upon agonist binding, the receptor undergoes conformational changes that facilitate the interaction with the heterotrimeric G protein, which consists of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits. nih.govfrontiersin.org In the inactive state, GDP is bound to the Gα subunit. frontiersin.org Receptor activation leads to the dissociation of GDP and the binding of GTP to Gα, causing the Gα-GTP subunit to dissociate from the Gβγ dimer. frontiersin.org Both the activated Gα-GTP and the Gβγ subunits can then interact with various intracellular effector molecules, initiating downstream signaling cascades. oup.comfrontiersin.org This process involves the receptor relaying information via G proteins to activate effector proteins. oup.com Studies indicate that the interaction between inactive opioid receptors and inactive Gi (GDP) can lead to conformational changes that open the cytoplasmic region of the receptor to accommodate the G protein, forming a pre-coupled complex. cambridge.org Agonist binding to this pre-activated state induces the activation of Gi (GDP). cambridge.org

Adenylate Cyclase Inhibition and cAMP Modulation

A classical and well-established signaling pathway coupled to opioid receptors is the inhibition of adenylyl cyclase (AC). tg.org.aunih.govpnas.org Adenylyl cyclase is an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. oup.comtg.org.au Activation of μ, δ, and κ opioid receptors inhibits adenylyl cyclase activity, leading to a reduction in intracellular cAMP levels. tg.org.aunih.govaai.orgmdpi.com This inhibitory effect on cAMP formation is primarily mediated by the Gαi subunit, as demonstrated by studies using pertussis toxin, which selectively ADP-ribosylates Gαi proteins. nih.govaai.org This reduction in cAMP can impact the activity of protein kinase A (PKA), a cAMP-dependent protein kinase. frontiersin.org While acute opioid treatment inhibits adenylyl cyclase, chronic opioid treatment can paradoxically lead to adenylyl cyclase superactivation and increased cAMP accumulation, a phenomenon potentially linked to the development of opioid tolerance and dependence. oup.comaai.org This superactivation may involve Gs linkage or occur in a PTX-sensitive manner involving βγ subunit stimulation of specific adenylyl cyclase isoforms. oup.com

Ion Channel Modulation (K+ and Ca2+ Channels)

Opioid receptors significantly modulate the activity of ion channels, particularly potassium (K+) and calcium (Ca2+) channels. tg.org.aufrontiersin.orgnih.govmdpi.com This modulation is a key mechanism underlying the inhibitory effects of opioids on neuronal excitability and neurotransmitter release. frontiersin.orgnih.gov

Activation of opioid receptors enhances potassium channel function, leading to an increase in potassium efflux. frontiersin.org This typically involves the activation of inwardly rectifying potassium channels (GIRK), also known as Kir3 channels, via the Gβγ subunits dissociated from the activated G protein. nih.govnih.govjneurosci.org The binding of Gβγ directly to the channel causes cellular hyperpolarization, which reduces neuronal firing and inhibits tonic neural activity. nih.govjneurosci.org

Simultaneously, opioid receptor activation inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx into the cell. tg.org.aufrontiersin.orgnih.govmdpi.com This inhibition is primarily mediated by the Gβγ subunit binding directly to the calcium channel, which is thought to reduce voltage activation of channel pore opening. nih.gov Opioid receptors have been shown to inhibit various types of VGCCs, including N- and P/Q-type channels. frontiersin.orgnih.govpnas.org Inhibition of presynaptic calcium channels is particularly important for the opioid-mediated reduction of excitatory neurotransmission in pain pathways. oup.com The reduction in cAMP levels due to adenylyl cyclase inhibition can also contribute to reduced cAMP-dependent calcium influx. nih.gov

Kinase Activation and β-Arrestin Recruitment

Beyond G protein coupling, opioid receptor activation also involves the recruitment of scaffolding proteins like β-arrestin and the activation of various kinases. frontiersin.orgoup.comspandidos-publications.com Opioid receptor activation leads to the recruitment of β-arrestin 2, a protein that interacts with signal transducers including kinases such as c-Src, Akt, and MAP kinase (MAPK). frontiersin.orgoup.com This process is often initiated by the phosphorylation of the opioid receptor by G protein-coupled receptor kinases (GRKs). oup.comspandidos-publications.comd-nb.infopnas.org

Morphine, compared to some other opioid agonists like DAMGO, is considered a relatively poor inducer of μ-opioid receptor internalization and β-arrestin recruitment in some systems, although it can still recruit β-arrestin 2 in sensory neurons and striatal neurons. embopress.orgplos.orgpnas.org Studies suggest that morphine may induce a selective phosphorylation pattern, particularly at serine-375 (Ser375) on the μ-opioid receptor C-terminus, which is sufficient and required for morphine-induced desensitization but does not efficiently promote robust receptor internalization. d-nb.infoembopress.org High-efficacy agonists like DAMGO induce multisite phosphorylation, which promotes both β-arrestin recruitment and receptor internalization. d-nb.info

The recruitment of β-arrestin can lead to the desensitization of the receptor by uncoupling it from G proteins and can also target the receptor for internalization. oup.comspandidos-publications.compnas.org β-arrestin-mediated signaling pathways, including the activation of MAPK, have been implicated in various cellular responses and potentially contribute to some of the side effects associated with opioid use. frontiersin.orgmdpi.com

Receptor Regulation and Desensitization

Opioid receptors undergo various regulatory processes, including desensitization and internalization, which are crucial for modulating the intensity and duration of opioid signaling and can contribute to the development of tolerance. tg.org.auspandidos-publications.comembopress.orgcapes.gov.br Desensitization refers to a diminished response to the agonist despite its continued presence. tg.org.auembopress.org

Receptor phosphorylation, particularly by GRKs, is considered a key initial event in agonist-induced μ-opioid receptor regulation, signaling acute desensitization and influencing subsequent resensitization. spandidos-publications.comd-nb.infocapes.gov.br As mentioned earlier, morphine appears to induce a different pattern of phosphorylation compared to other agonists, which may explain its differential effects on receptor internalization and desensitization. d-nb.infoembopress.orgcapes.gov.br Morphine stimulates selective phosphorylation at Ser375, leading to desensitization without causing rapid internalization. d-nb.infoembopress.org In contrast, full agonists induce multisite phosphorylation, promoting both β-arrestin recruitment and robust internalization. d-nb.info

While rapid receptor internalization is often associated with resensitization upon agonist removal, morphine-desensitized receptors tend to remain at the plasma membrane in a phosphorylated state for prolonged periods and may fail to resensitize rapidly. embopress.org The inability of morphine to cause substantial receptor endocytosis and recycling may contribute to the development of tolerance upon chronic exposure. embopress.org

β-arrestin plays a significant role in opioid receptor regulation. spandidos-publications.compnas.org Its binding to the phosphorylated receptor can uncouple the receptor from G proteins, contributing to desensitization. pnas.org β-arrestin also mediates the association of the receptor with clathrin-coated pits, leading to endocytosis and subsequent recycling or degradation. spandidos-publications.compnas.org Studies in β-arrestin-2 deficient mice have shown attenuated development of morphine tolerance, highlighting the role of β-arrestin in this process. spandidos-publications.com

Chronic opioid treatment can lead to complex adaptations in receptor regulation, although the precise mechanisms underlying in vivo tolerance remain an active area of research. spandidos-publications.com These adaptations may involve alterations in receptor phosphorylation, β-arrestin binding, endocytosis, and changes in coupling to downstream signaling pathways. spandidos-publications.com

Phosphorylation and G Protein Uncoupling

Agonist binding to the mu-opioid receptor initiates a cascade of events, including coupling to and activation of inhibitory G proteins, primarily Gi/Go. frontiersin.orguniprot.org This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. frontiersin.org G protein activation also modulates ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which contributes to the inhibition of neuronal activity and neurotransmitter release. frontiersin.org

Following G protein activation, mu-opioid receptors undergo phosphorylation by various kinases, including G protein receptor kinases (GRKs) and other kinases like protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). frontiersin.orgplos.org Phosphorylation typically occurs on serine, threonine, and tyrosine residues, particularly in the carboxyl-terminal domain and intracellular loops of the receptor. frontiersin.orgnih.gov This phosphorylation is a critical step in receptor desensitization, a process where the receptor's responsiveness to the agonist diminishes over time despite continued agonist presence. frontiersin.org

Phosphorylation facilitates the recruitment of β-arrestins to the activated receptor. frontiersin.org The binding of β-arrestins to the phosphorylated receptor uncouples the receptor from its cognate G protein, thereby terminating G protein-mediated signaling. frontiersin.orguniprot.orgfrontiersin.org This uncoupling is a key mechanism contributing to acute receptor desensitization. frontiersin.org While many agonists rapidly induce robust phosphorylation and β-arrestin recruitment, studies suggest that morphine may be less effective at promoting rapid receptor internalization compared to some other mu-opioid agonists, although it is not entirely incapable of this process. nih.gov Chronic exposure to morphine can lead to a more complete uncoupling of MOR from G proteins. frontiersin.org

Receptor Internalization and Recycling Pathways

Beyond G protein uncoupling, the binding of β-arrestins to the phosphorylated mu-opioid receptor also initiates receptor internalization. frontiersin.org This process primarily occurs via clathrin-mediated endocytosis, where the receptor-β-arrestin complex is incorporated into clathrin-coated vesicles that bud off from the plasma membrane. frontiersin.orgoup.comuniprot.org Internalization removes the receptor from the cell surface, further contributing to the termination of signaling and desensitization. oup.com

Once internalized into endosomal vesicles, opioid receptors can follow different intracellular trafficking pathways. oup.comumich.edu A major fate for internalized receptors is recycling back to the plasma membrane, which allows for the resensitization of the cell to subsequent agonist stimulation. oup.comumich.edu Receptor recycling can occur via distinct pathways, including rapid recycling from sorting endosomes mediated by proteins like Rab4, and slower recycling from perinuclear recycling endosomes controlled by proteins like Rab11. oup.comoup.com The phosphorylation state of the mu-opioid receptor's carboxyl-terminal tail has been shown to influence its recycling pathway, with phosphorylated receptors potentially favoring a Rab4-mediated rapid recycling route, while nonphosphorylated receptors may utilize a Rab11-dependent slow recycling mechanism. oup.comoup.com

Alternatively, internalized receptors can be sorted to the late endosomal/lysosomal pathway for degradation, leading to a reduction in the total number of receptors in the cell (downregulation). frontiersin.orgoup.com The balance between receptor recycling and degradation influences the extent and duration of desensitization and can play a role in the development of tolerance. oup.com

Structure-Activity Relationship (SAR) Studies of Opioid Analgesics

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of opioid analgesics relates to their binding affinity, efficacy, and selectivity at opioid receptors, as well as their pharmacological effects. mdpi.comingentaconnect.com These studies have been crucial in the design and development of novel opioid compounds with improved therapeutic profiles. mdpi.commdpi.com

Molecular Determinants of Receptor Affinity and Selectivity

The interaction of opioid ligands with opioid receptors is governed by specific molecular determinants within both the ligand and the receptor binding site. The opioid receptor binding pocket, particularly in the transmembrane domains, exhibits conserved amino acid sequences among the mu, delta, and kappa subtypes, yet subtle differences contribute to ligand selectivity. mdpi.com

For morphine and other morphinan-based opioids, key structural features interact with specific residues in the mu-opioid receptor binding site. These interactions typically involve hydrogen bonds, ionic interactions, and hydrophobic contacts. For instance, a salt bridge with aspartate residue D149 in transmembrane helix 3 (TM3) is crucial for stabilizing both morphine and buprenorphine in the mu-opioid receptor orthosteric site. uab.cat Other residues in TM3, TM5, TM6, and TM7 also contribute to stabilizing the morphinan (B1239233) scaffold. uab.cat

SAR studies on various opioid series, such as fentanyl analogs, have demonstrated the importance of steric factors and the position and nature of substituents on the core structure in determining analgesic potency and duration of action. ingentaconnect.comresearchgate.net Small changes in chemical structure can significantly impact a compound's affinity for different opioid receptor subtypes (mu, delta, kappa) and its intrinsic efficacy (its ability to activate the receptor upon binding). mdpi.comcapes.gov.br For example, specific residues in the third extracellular loop of the delta-opioid receptor have been identified as crucial for the receptor's selectivity towards delta-selective ligands. capes.gov.br

Understanding these molecular determinants allows researchers to predict how modifications to an opioid's structure will affect its interaction with the receptor and its pharmacological profile.

Design Principles for Novel Opioid Modulators

SAR studies provide the foundation for rational drug design principles aimed at developing novel opioid modulators with potentially improved properties, such as reduced side effects or altered signaling profiles. mdpi.commdpi.com Key design principles include:

Targeting Receptor Subtype Selectivity: Designing ligands that selectively activate or antagonize specific opioid receptor subtypes (mu, delta, or kappa) to harness their distinct therapeutic effects while minimizing undesirable effects mediated by other subtypes. mdpi.commdpi.com

Developing Biased Agonists: Designing ligands that preferentially activate one signaling pathway downstream of the receptor (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). frontiersin.orgmdpi.com The concept is that biasing signaling might separate analgesic effects from certain side effects like respiratory depression and tolerance, although research in this area is ongoing and complex. frontiersin.orgmdpi.com

Exploring Allosteric Modulation: Designing molecules that bind to a site on the receptor distinct from the orthosteric (agonist binding) site but still influence receptor function. frontiersin.org Allosteric modulators can enhance or inhibit the effects of orthosteric ligands and may offer advantages such as improved selectivity and reduced on-target side effects. frontiersin.org

Structural Modifications for Improved Pharmacokinetics: Modifying chemical structures to influence properties like lipophilicity, metabolic stability, and ability to cross biological barriers (e.g., the blood-brain barrier), thereby optimizing the drug's delivery to the target site and its duration of action. mdpi.com

These principles, guided by detailed SAR data and structural information from techniques like X-ray crystallography and cryo-electron microscopy, drive the search for safer and more effective pain therapies. mdpi.com

Preclinical Investigations of Opioid Combinations and Synergistic Effects

Preclinical studies in animal models are essential for evaluating the potential benefits and interactions of combining opioids with other analgesic agents or even with other opioids. mdpi.comfda.govnih.gov The rationale for using drug combinations is to achieve synergistic analgesic effects, allowing for lower doses of each component and potentially reducing dose-dependent side effects. mdpi.comnih.govplos.org

Preclinical investigations have explored various opioid combinations. For example, studies have shown synergistic antinociceptive effects when combining mu-opioid agonists like morphine with alpha-2 adrenergic receptor agonists like clonidine. plos.org This synergy in analgesia was observed without a corresponding potentiation of sedative or cardiovascular side effects, suggesting an improved therapeutic window for the combination compared to either drug alone. plos.org

Combinations of different opioids have also been investigated preclinically. Studies combining methadone with morphine have demonstrated synergistic analgesia in mice. nih.gov Interestingly, this synergy was observed for analgesia but not for inhibitory effects on gastrointestinal transit, suggesting the possibility of enhanced pain relief without a proportional increase in certain side effects. nih.gov These findings support the concept that different mu-opioid drugs may interact with distinct receptor sites or subtypes, contributing to complex pharmacological profiles and the potential for synergistic interactions. nih.govnih.gov

Preclinical models are also used to study potentially dangerous interactions, such as the synergistic respiratory depression caused by combining opioids with other sedative psychoactive drugs like benzodiazepines. fda.gov These studies help to understand the mechanisms underlying such interactions and inform safer prescribing practices. fda.gov

Data from preclinical studies using isobolographic analysis can quantify the nature of drug interactions, determining if the effect of a combination is additive, synergistic (greater than additive), or antagonistic (less than additive). plos.org

Combination (Preclinical Study)Animal ModelInteraction Type (Analgesia)Other Effects MeasuredInteraction Type (Other Effects)Source
Morphine + ClonidineMiceSynergisticSedation, CardiovascularAdditive/No potentiation plos.org
Methadone + MorphineMiceSynergisticGastrointestinal transitAdditive/No potentiation nih.gov
Pregabalin + TramadolRatsSynergisticNot specifiedNot specified mdpi.com
Pregabalin + DuloxetineRatsAdditiveNot specifiedNot specified mdpi.com
Pregabalin + VenlafaxineRatsAntagonisticNot specifiedNot specified mdpi.com
Dexketoprofen + TramadolPreclinicalSynergisticNot specifiedNot specified mdpi.com
Opioid + BenzodiazepineRatsSynergisticRespiratory depressionSynergistic fda.gov

Note: This table summarizes findings from various preclinical studies on opioid combinations. The specific pain models and methodologies used in these studies can vary.

These preclinical investigations provide valuable data on the potential efficacy and safety profiles of opioid combinations, guiding the development of multimodal pain management strategies. nih.govplos.org

Advanced Drug Delivery Systems for Extended Release of Morphine

Polymeric Materials in Controlled Release Formulations

Polymers are large molecules composed of repeating structural units. Their diverse properties make them essential components in controlled drug delivery systems, where they can modulate drug release kinetics, protect the drug from degradation, and improve bioavailability. benthamdirect.comresearchgate.net The selection of appropriate polymers is critical for achieving the desired release profile and ensuring the safety and efficacy of the formulation. iipseries.org

Classification of Polymers (Natural, Synthetic, Semi-Synthetic)

Polymers utilized in drug delivery systems can be broadly classified based on their origin: natural, synthetic, and semi-synthetic. frontiersin.orgiipseries.orgresearchgate.netmdpi.com

Natural Polymers: These are derived from biological sources. Examples include polysaccharides such as cellulose (B213188), starch, alginate, and chitosan, and proteins like collagen, albumin, and gelatin. frontiersin.orgiipseries.orgresearchgate.netmdpi.comnih.govjddtonline.info Natural polymers often possess inherent biocompatibility and biodegradability, making them attractive for pharmaceutical applications. nih.govjddtonline.infoazom.commdpi.com

Synthetic Polymers: These polymers are produced through chemical synthesis, offering precise control over their structure, properties, and functionality. iipseries.orgjddtonline.infomdpi.comscivisionpub.com Common synthetic polymers used in drug delivery include polylactide (PLA), poly(lactide-co-glycolide) (PLGA), poly(ε-caprolactone) (PCL), polyethylene (B3416737) glycol (PEG), and polyvinyl alcohol (PVA). frontiersin.orgiipseries.orgjddtonline.infoscivisionpub.com Synthetic polymers can be tailored to achieve specific drug release characteristics and can be suitable for both hydrophilic and lipophilic drugs. frontiersin.org

Semi-Synthetic Polymers: These are derived from natural polymers that have been chemically modified to alter or enhance their properties. iipseries.orgresearchgate.netmdpi.com Cellulose derivatives like hydroxypropyl methylcellulose (B11928114) (HPMC) and cellulose acetate (B1210297) are examples of semi-synthetic polymers used in pharmaceutical formulations. nih.govresearchgate.net

The choice among these classifications depends on the desired release profile, the nature of the drug, the intended route of administration, and regulatory considerations. iipseries.orgjddtonline.info

Biocompatibility and Biodegradability Considerations

Biocompatibility and biodegradability are crucial considerations for polymers used in drug delivery systems, particularly for extended-release formulations designed for in vivo administration. iipseries.orgbenthamdirect.comnih.govazom.commdpi.commdpi.commdpi.com

Biocompatibility: A biocompatible polymer does not elicit an undesirable local or systemic response in the body. iipseries.orgazom.commdpi.com The polymer and its degradation products should be non-toxic and should not cause inflammation or immunological reactions. nih.govazom.com

Biodegradability: Biodegradable polymers are capable of being broken down by biological processes in the body into simpler, non-toxic substances that can be easily eliminated. iipseries.orgresearchgate.netnih.govjddtonline.infoazom.comscivisionpub.commdpi.com This eliminates the need for surgical removal of the delivery system after the drug has been released. azom.comscivisionpub.com Common biodegradable synthetic polymers include polyesters like PLA, PLGA, and PCL. frontiersin.orgjddtonline.infoscivisionpub.com Natural polymers are generally biodegradable. nih.govjddtonline.info

The degradation rate of biodegradable polymers can influence the drug release rate, especially in erosion-controlled systems. nih.gov Careful selection of biodegradable polymers with appropriate degradation kinetics is essential for achieving the desired duration of drug release. azom.comscivisionpub.com

Tunable Properties of Polymers for Drug Release Control

One of the key advantages of using polymers in controlled release formulations is their tunable properties, which allow for precise control over the drug release profile. frontiersin.orgiipseries.orgbenthamdirect.comnih.govmdpi.commdpi.commdpi.comnih.govacs.org Various properties of polymers can be modified during synthesis or formulation to influence the release rate:

Molecular Weight and Architecture: The size and structure of polymer chains can affect properties like viscosity, swelling, and degradation rate, all of which influence drug diffusion and polymer erosion. benthamdirect.commdpi.com

Chemical Composition and Functional Groups: Altering the monomers or incorporating specific functional groups can change the polymer's hydrophilicity or hydrophobicity, charge, and reactivity, impacting drug solubility within the polymer matrix and its interaction with the release medium. nih.govmdpi.com

Crosslinking Density: The degree of crosslinking in a polymer network, particularly in hydrogels, affects the mesh size and swelling ratio, thereby controlling the diffusion of the drug through the matrix. mdpi.comnih.gov

Crystallinity: The ratio of crystalline to amorphous regions in a polymer can influence its degradation rate and the rate of water uptake, affecting drug release. scivisionpub.com

Glass Transition Temperature (Tg) and Melting Temperature (Tm): These thermal properties can impact the mobility of polymer chains and the physical state of the polymer, influencing drug diffusion.

Polymer Blending and Copolymerization: Combining different polymers or creating copolymers allows for the creation of materials with a blend of properties, enabling fine-tuning of release kinetics. frontiersin.orgnih.gov For example, the ratio of lactide to glycolide (B1360168) in PLGA copolymers can be varied to control the degradation rate. scivisionpub.com

By manipulating these properties, formulators can design polymeric systems that release morphine at a predetermined rate over an extended period, achieving sustained therapeutic levels. iipseries.orgnih.gov

Mechanisms of Drug Release from Extended-Release Systems

The release of a drug from an extended-release polymeric system is typically governed by one or a combination of mechanisms, with diffusion and erosion being the most common in many formulations. lubrizol.comnih.govnih.govworldscientific.comneliti.com

Diffusion-Controlled Release

In diffusion-controlled release systems, the drug is released by diffusing through a polymeric membrane or matrix. lubrizol.comvicihealthsciences.comnih.govnih.govworldscientific.comneliti.comwisdomlib.orgascendiacdmo.com This mechanism relies on the concentration gradient of the drug between the inside of the delivery system and the surrounding environment. nih.gov

There are two primary types of diffusion-controlled systems:

Reservoir Systems: In these systems, a core containing the drug is surrounded by a rate-controlling polymeric membrane. lubrizol.comworldscientific.com The drug diffuses across this membrane at a rate determined by the membrane's permeability and thickness. lubrizol.comkinampark.com These systems can often provide nearly constant (zero-order) release kinetics after an initial burst. worldscientific.com Examples include polymer-coated pellets or capsules. lubrizol.comnih.govkinampark.combccsu.ca

Matrix Systems: In matrix systems, the drug is dispersed homogeneously throughout a polymer matrix. lubrizol.comvicihealthsciences.comnih.govworldscientific.com As the surrounding fluid penetrates the matrix, the drug dissolves and diffuses out through the polymer network. vicihealthsciences.comnih.gov The rate of release is typically proportional to the square root of time (Higuchi kinetics), meaning the release rate decreases over time as the diffusion path length increases. worldscientific.com However, in some cases, swelling of hydrophilic matrices can create a gel layer that controls the diffusion rate and can lead to more constant release. vicihealthsciences.comnih.gov Examples include tablets or microspheres where the drug is mixed with a polymer and compressed or formed into a matrix. lubrizol.comnih.govnih.gov

The rate of diffusion is influenced by factors such as the drug's solubility and particle size, the polymer type, the porosity and tortuosity of the matrix or membrane, and the characteristics of the release medium (e.g., pH, ionic strength). nih.govascendiacdmo.com

Erosion-Controlled Release

In erosion-controlled release systems, the drug is dispersed within a matrix that erodes or degrades over time, releasing the entrapped drug as the polymer matrix breaks down. lubrizol.comvicihealthsciences.comnih.govneliti.comascendiacdmo.com This mechanism is particularly relevant for biodegradable polymers. nih.govazom.com

As the polymer matrix erodes, the drug is exposed to the surrounding environment and dissolves. vicihealthsciences.com The rate of drug release is primarily controlled by the rate at which the polymer matrix erodes. vicihealthsciences.comascendiacdmo.com

Erosion can occur through different mechanisms:

Bulk Erosion: The polymer matrix degrades throughout the bulk of the material. scivisionpub.com

Surface Erosion: The polymer matrix degrades layer by layer from the surface inwards.

The erosion rate of the polymer is influenced by its chemical structure, molecular weight, crystallinity, and the presence of enzymes or hydrolytic conditions in the release environment. nih.govscivisionpub.com By controlling the polymer's composition and structure, the erosion rate, and thus the drug release rate, can be modulated. nih.govscivisionpub.com

In many extended-release formulations, drug release is controlled by a combination of diffusion and erosion mechanisms. nih.govascendiacdmo.com For example, in a hydrophilic matrix system, initial release may be dominated by diffusion through the swollen gel layer, followed by erosion of the matrix over time. nih.gov

Table 1: Mechanisms of Drug Release in Extended-Release Systems

MechanismDescriptionPolymer RoleRelease Kinetics (Typical)Examples
Diffusion-ControlledDrug diffuses through a pre-existing polymer membrane or matrix.Controls membrane permeability or matrix tortuosity/porosity.Zero-order (reservoir), Square root of time (matrix)Polymer-coated pellets, Matrix tablets
Erosion-ControlledDrug is released as the polymer matrix degrades or dissolves.Polymer matrix erodes at a controlled rate, exposing the drug.Can be near zero-order depending on erosion typeBiodegradable polymer implants, Some matrix tablets
CombinationDrug release is influenced by both diffusion and erosion processes.Polymer properties affect both diffusion through swollen/eroding matrix and the rate of erosion.Complex, often aiming for sustained releaseMany matrix systems, Biodegradable microspheres

Advanced drug delivery systems for extended-release morphine leverage the diverse properties and controllable release mechanisms offered by polymeric materials. By carefully selecting and engineering polymers, formulations can be designed to provide sustained analgesia, improving patient outcomes.

Swelling-Controlled Release

Swelling-controlled release is a mechanism where the polymer in the drug delivery system absorbs water, swells, and this swelling process controls the rate of drug diffusion or the erosion of the matrix medscape.comoup.com. In the context of Avinza's SODAS technology, while not the sole mechanism, the entry of gastrointestinal fluid into the beads, facilitated by the permeability of the ammoniomethacrylate copolymers, leads to the solubilization of the drug nih.govpfizer.comnih.gov. The presence of fumaric acid within the beads acts as an osmotic agent, drawing fluid in and contributing to the swelling and subsequent controlled release of morphine wmpllc.orgpfizer.comreliasmedia.com. This swelling can influence the diffusion path length and the rate at which the dissolved drug is released from the polymer matrix of the beads.

Osmotically Controlled Systems

Osmotically controlled drug delivery systems utilize osmotic pressure to drive the release of the drug at a controlled rate ijpsjournal.comglobalresearchonline.net. These systems typically involve a core containing the drug and an osmotic agent, surrounded by a semipermeable membrane ijpsjournal.comglobalresearchonline.net. Water enters the system due to the osmotic gradient, creating pressure that expels the drug through a delivery orifice or by altering the membrane's permeability ijpsjournal.comglobalresearchonline.net. This compound's extended-release beads incorporate fumaric acid, which functions as an osmotic agent wmpllc.orgpfizer.comreliasmedia.com. This osmotic activity draws gastrointestinal fluid into the beads, contributing to the solubilization of morphine and driving its release through the permeable polymer coating pfizer.comnih.gov. The release rate in osmotically controlled systems can be influenced by factors such as the solubility of the drug, the osmotic pressure of the core formulation, and the properties of the semipermeable membrane ijpsjournal.comglobalresearchonline.net.

Design and Engineering of Extended-Release Formulations

The design of extended-release formulations for morphine, such as this compound, involves engineering systems that can reliably control the drug release rate over a prolonged period. This compound specifically employs a multiparticulate system consisting of coated beads medscape.combccsu.cawmpllc.org.

Matrix Systems

Matrix systems involve dispersing the drug uniformly within a polymer matrix oup.com. The drug is released by diffusion through the matrix or by erosion of the matrix itself oup.com. While this compound primarily utilizes a reservoir-based system (coated beads), matrix principles can be relevant if the drug is dispersed within the polymer coating or the core matrix of the beads themselves, influencing the diffusion rate medscape.comnih.gov. Some other extended-release morphine formulations, like Oramorph, are explicitly described as using a simple matrix system where morphine sulfate (B86663) is blended with a hydrophilic polymer and compressed into tablets medscape.comnih.gov. In such matrix tablets, gastrointestinal fluid hydrates the polymer, forming a gel layer that controls drug diffusion medscape.comnih.govoup.com.

Reservoir Systems (e.g., Coated Pellets, Microspheres, Nanoparticles)

Reservoir systems involve a drug-containing core surrounded by a rate-controlling membrane or coating innovareacademics.inindexcopernicus.com. The drug is released by diffusion through this membrane innovareacademics.inindexcopernicus.com. This compound's extended-release component is a prime example of a reservoir system, consisting of drug-layered sugar/starch spheres coated with ammoniomethacrylate copolymers pfizer.commedscape.comnih.gov. These coated beads function as individual reservoirs, with the polymer coating acting as the diffusion barrier that controls the release rate of solubilized morphine pfizer.comnih.govindexcopernicus.com. This multiparticulate approach, using coated pellets or beads, is common in extended-release capsule formulations and offers advantages such as reduced risk of dose dumping compared to single-unit systems indexcopernicus.comijpcbs.com.

pH-Sensitive and Stimuli-Responsive Polymers

pH-sensitive polymers are designed to undergo changes in their properties, such as swelling or solubility, in response to variations in pH bsmiab.orgnih.gov. These polymers can be used to target drug release to specific regions of the gastrointestinal tract with different pH environments bsmiab.orgnih.gov. While the primary release mechanism of this compound is not solely dependent on pH changes, the ammoniomethacrylate copolymers used in the coating can be influenced by pH to some extent pfizer.com. Fumaric acid in the beads also acts as a local pH modifier pfizer.comreliasmedia.com. Some extended-release formulations utilize pH-dependent polymers to achieve specific release profiles or for enteric coating innovareacademics.in. Research into pH-sensitive nanoparticles for drug delivery highlights their potential for targeted release based on environmental pH changes bsmiab.org.

Kinetics of Drug Release from Extended-Release Systems

The release of a drug from an extended-release formulation is a complex process influenced by the properties of the drug, the characteristics of the delivery system, and the surrounding environment. The kinetics of this release determine the drug's absorption profile and, consequently, its therapeutic effect over time.

Mathematical Modeling of Release Profiles

Mathematical models are essential tools for understanding, predicting, and characterizing the release behavior of drugs from extended-release systems. These models help elucidate the mechanisms governing drug release, such as diffusion, dissolution, and erosion. Several models are commonly applied to analyze in vitro drug release data.

Commonly used mathematical models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of the drug concentration. This is often considered an ideal release profile for maintaining steady drug levels. nih.govhumanjournals.com

First-Order Model: Characterizes systems where the drug release rate is proportional to the amount of drug remaining in the formulation. The release rate decreases over time. humanjournals.com

Higuchi Model: Applicable to matrix systems where drug release is primarily controlled by diffusion through the matrix. It describes the release rate as proportional to the square root of time. humanjournals.comsemanticscholar.orgdissolutiontech.comrsc.org

Hixson-Crowell Model: Used for systems where the dissolution occurs in planes parallel to the drug's surface, and the release rate is related to the cube root of the remaining drug amount. This model is relevant when there is a change in the surface area and diameter of particles. humanjournals.comsemanticscholar.orgdissolutiontech.com

Korsmeyer-Peppas Model (Power Law): An empirical model used to analyze drug release from polymeric systems when the release mechanism is not well known or involves a combination of diffusion and erosion. The release is described by a power law equation relating the fraction of drug released to time, with an exponent that can indicate the release mechanism (e.g., Fickian diffusion, non-Fickian transport). humanjournals.comsemanticscholar.orgrsc.org

Baker and Lonsdale Model: Derived from the Higuchi model, specifically for drug release from spherical matrices. humanjournals.comsemanticscholar.org

Weibull Equation: Describes drug dissolution and release from various dosage forms using a time-dependent function. humanjournals.comsemanticscholar.org

Hopfenberg Model: Correlates drug release from surface eroding polymers. humanjournals.comsemanticscholar.org

Gallagher-Corrigan Model: Describes drug release from biodegradable polymeric systems, considering both diffusion and degradation. humanjournals.comsemanticscholar.orgmdpi.com

These models provide insights into the dominant release mechanisms and aid in optimizing formulation parameters to achieve desired release profiles humanjournals.comdissolutiontech.com.

Factors Influencing Release Kinetics (Polymer Characteristics, Drug Properties, Formulation Geometry)

The rate and extent of drug release from extended-release formulations are influenced by a multitude of factors related to the drug substance, the formulation components, and the design of the dosage form.

Polymer Characteristics: Polymers are critical components in many extended-release systems, forming matrices or coatings that control drug diffusion and/or the rate of matrix erosion or swelling. humanjournals.comnih.govlubrizol.commdpi.com

Polymer Type: Hydrophilic polymers (e.g., hydroxyalkyl cellulose, hydroxypropyl methylcellulose) swell upon contact with aqueous media, forming a gel layer through which the drug diffuses. mdpi.comoup.combccsu.ca Hydrophobic polymers (e.g., ethylcellulose) can form insoluble matrices or coatings that primarily control release through diffusion or erosion. oup.combccsu.caresearchgate.net The choice of polymer significantly impacts the release mechanism and rate. humanjournals.comrsc.org

Molecular Weight and Viscosity: Higher molecular weight or higher viscosity polymers generally lead to slower drug release rates due to the formation of a more robust or less permeable gel layer or matrix. humanjournals.comrsc.orgmdpi.com

Polymer Concentration: Increasing the concentration of the polymer in the formulation can decrease the drug release rate by increasing the diffusional path length or the integrity of the matrix. humanjournals.commdpi.com

Polymer Degradation: For biodegradable polymers, the rate of polymer degradation influences drug release, particularly in later stages, where it may become the dominant driving force. mdpi.comnih.govresearchgate.netmdpi.com

Drug Properties: The physicochemical properties of the drug substance itself play a significant role in its release from the formulation. humanjournals.comsemanticscholar.orgdissolutiontech.comnih.govajptonline.com

Solubility: The aqueous solubility of the drug is a key factor. Highly soluble drugs tend to be released faster, primarily driven by diffusion. semanticscholar.orgajptonline.com Poorly soluble drugs may have slower release rates and their release might be more dependent on matrix erosion or dissolution. semanticscholar.orgnih.govmdpi.commdpi.comajptonline.com Extreme solubility can make controlling release difficult. ajptonline.com

Dose/Drug Content: The amount of drug loaded into the formulation can affect the release rate, with higher drug content potentially leading to a higher concentration gradient and faster initial release. semanticscholar.orgamericanpharmaceuticalreview.com

Molecular Weight: The molecular weight of the drug can influence its diffusion rate through polymeric matrices or membranes; smaller molecules generally diffuse faster. humanjournals.commdpi.com

Formulation Geometry: The physical design and dimensions of the dosage form can impact the drug release profile. humanjournals.comdissolutiontech.comlubrizol.com

Surface Area to Volume Ratio: The surface area exposed to the dissolution medium affects the rate of drug release, especially for systems where dissolution or erosion is a primary mechanism.

Matrix vs. Reservoir Systems: In matrix systems, the drug is dispersed throughout the polymer, and release occurs as the drug diffuses through the matrix or as the matrix erodes. nih.govlubrizol.combccsu.cascielo.br In reservoir systems, the drug is contained within a core surrounded by a rate-controlling membrane, and release is governed by diffusion across this membrane. nih.govscielo.br

Tablet Shape and Size: The geometry of tablets can influence the rate of medium penetration and the exposed surface area, thereby affecting release kinetics. dissolutiontech.com

Strategies for Minimizing Burst Release and Lag Phase

Achieving a controlled and consistent release profile without an initial rapid release (burst release) or a delayed onset of release (lag phase) is a critical goal in extended-release formulation design.

Strategies to minimize burst release and lag phase often involve careful selection and manipulation of the formulation components and structure:

Optimizing Polymer Properties: Controlling the swelling rate and gel strength of hydrophilic polymers can help prevent rapid initial drug release. mdpi.com Adjusting the crosslinking density in hydrogels can also fine-tune release kinetics and reduce burst release. mdpi.comnih.gov

Coating Techniques: Applying functional coatings with specific permeability characteristics around drug particles or tablets can control the initial rate of water uptake and drug dissolution, thereby minimizing burst release. dissolutiontech.comlubrizol.com

Matrix Design: Homogeneous dispersion of the drug within a suitable matrix can help ensure a more uniform release over time. bccsu.ca Utilizing a combination of polymers with different release-controlling properties can also help modulate the release profile. mdpi.com

Incorporating Nanoparticles: Embedding drug-loaded nanoparticles within a hydrogel or other matrix can provide a more controlled and sustained release, potentially reducing burst effects compared to directly incorporating the free drug. mdpi.com

Particle Size Control: Controlling the particle size of the drug substance and the formulation's constituent particles (e.g., in pellet-based systems) can influence the dissolution and diffusion rates, impacting the likelihood of burst release. humanjournals.comsemanticscholar.orgdissolutiontech.com

By carefully engineering the formulation, it is possible to mitigate undesirable release characteristics and achieve a more predictable and sustained delivery of the drug.

Formulation Strategies for Controlled Morphine Release

Developing formulations that provide controlled release of morphine is essential for effective pain management and for addressing the risks associated with opioid therapy. Various strategies are employed to achieve sustained release and, increasingly, to incorporate abuse-deterrent properties.

Liposomal Encapsulation for Sustained Release

Liposomal encapsulation is a drug delivery strategy that involves encapsulating the drug within lipid vesicles (liposomes) to control its release rate and alter its pharmacokinetic profile. This approach has been explored for sustained delivery of morphine, particularly for regional analgesia.

DepoDur™, an extended-release epidural morphine sulfate liposome (B1194612) injection, is an example of this technology in clinical use. mdpi.comfda.gov This formulation utilizes DepoFoam™ technology, which consists of microscopic, lipid-based multivesicular particles containing encapsulated morphine sulfate in an aqueous solution. mdpi.comfda.gov The multivesicular structure, with its nonconcentric aqueous chambers, allows for the sustained release of morphine as the lipid membranes erode or reorganize over time. mdpi.comfda.gov

Studies have demonstrated that liposomal encapsulation of morphine can provide prolonged analgesia compared to conventional formulations. mdpi.comfrontiersin.orgtandfonline.com Preclinical studies with DepoFoam™ encapsulated morphine sulfate showed sustained release and significantly prolonged analgesia in rats compared to systemic morphine sulfate. mdpi.com The liposomal formulation resulted in lower maximal concentrations in serum and higher concentrations and a significantly longer terminal half-life in cerebrospinal fluid, indicating a sustained release into the epidural space. mdpi.com This approach allows for the administration of a larger dose of morphine with a reduced risk of systemic side effects associated with high peak plasma levels, while providing extended pain relief. tandfonline.com Liposome formulations have also been explored for their potential to reduce the addictive potential of morphine by controlling its release and altering its pharmacokinetic profile. frontiersin.orgresearchgate.net

Abuse-Deterrent Formulation Design Principles

Abuse-deterrent formulations (ADFs) for opioids are designed to make manipulation for the purpose of abuse more difficult or less rewarding. While not rendering abuse impossible, they aim to reduce the potential for abuse via common routes such as crushing for insufflation (snorting) or dissolution for injection. fda.govbiopharmaservices.cominstituteforpatientaccess.org ADFs are a key part of strategies to address the opioid crisis. fda.govbiopharmaservices.cominstituteforpatientaccess.orgdovepress.comprimeinc.org

Several principles and technologies are employed in the design of abuse-deterrent extended-release opioid formulations:

Physical Barriers: These formulations are designed to resist physical manipulation such as crushing, grinding, or chewing. biopharmaservices.commypcnow.orgamericanpharmaceuticalreview.comahdbonline.com This can be achieved by creating tablets with increased hardness or by incorporating polymers that make the dosage form resistant to mechanical breakdown. biopharmaservices.comamericanpharmaceuticalreview.comnih.gov For example, some technologies use high-molecular-weight polymers that impede crushing. biopharmaservices.comnih.gov

Chemical Barriers: These involve the inclusion of excipients that make extraction of the opioid difficult using common solvents like water or alcohol, or that result in a viscous gel upon contact with liquids, making injection difficult. biopharmaservices.commypcnow.orgamericanpharmaceuticalreview.comahdbonline.com Gelling agents are a common example of chemical barriers. biopharmaservices.commypcnow.org In vitro studies have investigated the potential for alcohol-induced dose dumping in extended-release morphine formulations. oup.com

Agonist-Antagonist Combinations: These formulations combine an opioid agonist with an antagonist (e.g., naloxone (B1662785) or naltrexone) that is sequestered in the formulation. biopharmaservices.commypcnow.orgahdbonline.com If the product is manipulated (e.g., crushed and injected), the antagonist is released, blocking the euphoric effects of the opioid or precipitating withdrawal symptoms. biopharmaservices.commypcnow.orgahdbonline.comnih.gov When taken orally as prescribed, the antagonist has minimal systemic effect. nih.gov

Aversive Agents: Components that produce an unpleasant effect if the formulation is manipulated (e.g., irritants for nasal insufflation) can be included. americanpharmaceuticalreview.combiopharmaservices.comdovepress.commypcnow.org

Delivery System Design: The inherent nature of certain delivery systems, such as sustained-release injections or implants, can deter abuse by making rapid drug release difficult. dovepress.commypcnow.org

Prodrugs: Designing the drug as a prodrug that requires enzymatic conversion in the gastrointestinal tract can deter non-oral routes of administration. americanpharmaceuticalreview.combiopharmaservices.comdovepress.commypcnow.org

The FDA provides guidance on the evaluation and labeling of abuse-deterrent opioid formulations, emphasizing the need for scientific evidence to support abuse-deterrent claims. fda.govfda.gov While ADFs are not abuse-proof, they represent a significant step in reducing the potential for abuse and misuse of extended-release opioid products. fda.govbiopharmaservices.comprimeinc.org Different ADF technologies have varying effectiveness against different routes of abuse. nih.gov

Oral Extended-Release Systems (e.g., Capsules, Tablets)

This compound is an example of an oral extended-release system for morphine delivery. It is formulated as capsules containing pellets of morphine sulfate. rxlist.compfizer.comnih.gov This formulation incorporates both an immediate-release component and an extended-release component to achieve a specific plasma concentration profile. pfizer.comnih.govnih.gov The immediate-release portion is intended to rapidly achieve therapeutic morphine plasma concentrations, while the extended-release component is designed to maintain these concentrations over a 24-hour dosing interval. pfizer.comnih.govnih.gov

The extended-release characteristic of this compound is attributed to the proprietary Spheroidal Oral Drug Absorption System (SODAS®) technology. pfizer.comnih.govreliasmedia.comnih.govnih.gov This technology involves pellets that contain ammoniomethacrylate copolymers. rxlist.compfizer.comnih.govnih.gov Within the gastrointestinal tract, fluid enters these beads due to the permeability of the copolymer, solubilizing the morphine sulfate. pfizer.comnih.govnih.gov Fumaric acid is included in the formulation and acts as an osmotic agent and a local pH modifier, which facilitates the entry of fluid and the solubilization of the drug. pfizer.comnih.gov The dissolved morphine then diffuses out of the beads in a controlled manner, prolonging its release over 24 hours. nih.govwmpllc.org

Research findings have investigated the pharmacokinetic profile and clinical efficacy of this compound. Studies have shown that once-daily administration of this compound results in a plateau-like plasma concentration profile at steady state, which is typically achieved within 2 to 3 days of starting therapy. pfizer.com A study comparing once-daily this compound 60 mg capsules to 10 mg morphine oral solution administered six times daily found them to be equally bioavailable. pfizer.comnih.gov The once-daily this compound dose provided similar peak (Cmax), trough (Cmin), and area under the curve (AUC) values, with reduced peak-trough fluctuations compared to the multiple daily doses of the oral solution. pfizer.comnih.gov

The pharmacokinetics of this compound have been demonstrated to be dose-proportional over a single oral dose range of 30 to 120 mg in healthy volunteers and over a multiple oral dose range of at least 30 to 180 mg in patients experiencing chronic moderate to severe pain. pfizer.comnih.gov Following a single 60 mg dose under fasting conditions, morphine concentrations of approximately 3 to 6 ng/ml were observed within 30 minutes and were maintained throughout the 24-hour dosing interval. pfizer.comnih.gov

Clinical studies have evaluated the effectiveness of this compound in managing chronic moderate to severe pain. One study indicated that once-daily this compound significantly reduced pain scores and led to improvements in sleep and physical functioning in patients with chronic noncancer pain over a three-month period, with a stable daily morphine dose. nih.gov Another study comparing once-daily this compound to twice-daily controlled-release oxycodone in patients with chronic low back pain reported that this compound resulted in better pain control and improved sleep quality with a lower morphine-equivalent daily dose. wmpllc.org

The following table summarizes some pharmacokinetic parameters observed with this compound:

ParameterObservationSource
Steady State Achievement2-3 days with once-daily dosing pfizer.com
Bioavailability (compared to oral solution)Equally bioavailable pfizer.comnih.gov
Plasma Concentration ProfilePlateau-like at steady state pfizer.com
Dose Proportionality (single dose)30-120 mg range pfizer.comnih.gov
Dose Proportionality (multiple dose)30-180 mg range pfizer.comnih.gov
Morphine Concentration (60mg single dose, fasting)3-6 ng/ml within 30 mins, maintained for 24 hrs pfizer.comnih.gov

Note: This table is for illustrative purposes based on the provided text snippets.

This compound's extended-release mechanism aims to provide consistent pain relief over 24 hours, potentially offering a more stable plasma concentration compared to immediate-release formulations administered multiple times a day. pfizer.comreliasmedia.comnih.govnih.gov

Analytical Methodologies for Morphine and Its Metabolites in Research

Chromatographic Techniques

Chromatographic techniques are widely used for the separation and quantification of morphine and its metabolites, offering high selectivity and sensitivity. mums.ac.irrsc.org Coupling chromatography with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is particularly common in research due to the enhanced specificity and lower detection limits provided by mass detection. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and its tandem version, GC-MS/MS, are established techniques for the analysis of morphine and its metabolites. mums.ac.irrsc.org GC-MS involves the separation of volatile or derivatized analytes by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. GC-MS/MS adds an extra layer of selectivity by performing a second stage of mass analysis on selected fragment ions.

While GC-MS is routinely used for morphine analysis, it typically requires derivatization of the polar morphine and its glucuronides to make them volatile enough for the GC column. nih.govjst.go.jp This derivatization step can add complexity to the sample preparation process. GC-MS/MS methods have been developed for highly sensitive determination of morphine and codeine in serum and urine, achieving femtomolar range detection limits. elsevier.es Automated SPE-GC/MS methods have also been developed for the analysis of opioids, including morphine and its metabolites, in various matrices like serum, urine, and tissues, demonstrating equivalent analytical results to manual methods. capes.gov.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the analysis of morphine and its metabolites in biological matrices due to their high selectivity and sensitivity, and their ability to handle polar compounds like morphine glucuronides without extensive derivatization. rsc.orgnih.govmdpi.comoup.com

LC-MS/MS methods allow for the simultaneous determination of morphine, M3G, and M6G. oup.comcapes.gov.brresearchgate.netresearchgate.net These methods typically involve separating the analytes on a liquid chromatography column, often a reversed-phase C18 column, using a mobile phase gradient. capes.gov.brresearchgate.netresearchgate.net Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for each analyte. longdom.orgcapes.gov.br

Several LC-MS/MS methods have been developed and validated for the quantification of morphine and its metabolites in human plasma and other biological fluids. One such method utilized automated solid phase extraction and LC-MS/MS for the analysis of morphine, M3G, and M6G in human plasma, with a chromatographic run time of 3.5 minutes. capes.gov.br The detection was performed by monitoring specific m/z transitions for each compound and their deuterated internal standards. capes.gov.br Another LC-MS/MS method for simultaneous quantification of morphine, M3G, and M6G in human plasma demonstrated good accuracy and precision, with extraction recovery rates typically above 87%. researchgate.net The range of quantitation for this method was 1-1000 ng/mL for morphine, M3G, and M6G. researchgate.net Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods have also been developed, offering high sensitivity and shorter run times. mums.ac.irrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique employed for the analysis of morphine and its metabolites. rsc.org While HPLC coupled with UV, diode-array (DAD), or electrochemical (EC) detection has been used oup.com, coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) provides significantly higher sensitivity and specificity, making it more suitable for the low concentrations often encountered in biological samples. tandfonline.comfrontiersin.org

HPLC methods for morphine and its metabolites typically involve reversed-phase columns and mobile phases optimized for the separation of these compounds. capes.gov.br Detection can be achieved using various detectors, but as mentioned, MS detection is often preferred in research settings for its specificity. tandfonline.com A two-step solid-phase extraction method combined with HPLC and both electrochemical and fluorometric detections has been described for the analysis of morphine, M3G, and M6G in human plasma, offering increased sensitivity and specificity through a cleaner extraction process. capes.gov.br

Immunoassay Techniques

Immunoassay techniques are often used for initial screening of morphine and its metabolites in biological samples due to their rapidity and relative simplicity. mums.ac.iruic.edu These methods utilize antibodies that bind specifically to morphine or its metabolites. uic.edu

Common immunoassay formats include enzyme immunoassays (EIA), enzyme-linked immunosorbent assay (ELISA), and fluorescence polarization immunoassay (FPIA). uic.edu While immunoassays are useful for screening, they may lack the specificity of chromatographic methods, potentially leading to false-positive results due to cross-reactivity with structurally similar compounds. uic.eduresearchgate.net Therefore, positive immunoassay results are typically considered preliminary and require confirmation by a more specific method like GC-MS or LC-MS/MS. uic.edu

Chemiluminescence immunoassays (CI) have also been developed for the detection of heroin and its metabolites, including morphine, in urine samples, demonstrating high sensitivity. nih.gov

Sample Preparation Strategies (e.g., Solid Phase Extraction)

Sample preparation is a critical step in the analysis of morphine and its metabolites in biological matrices. mdpi.com Biological samples such as plasma, serum, urine, and tissue are complex, containing numerous endogenous compounds that can interfere with chromatographic separation and detection. mdpi.comelsevier.es Sample preparation aims to isolate and concentrate the analytes of interest while removing interfering substances.

Solid Phase Extraction (SPE) is a widely used sample preparation technique for morphine and its metabolites. nih.govcapes.gov.brcapes.gov.brresearchgate.netcapes.gov.brcapes.gov.br SPE utilizes a solid sorbent material to selectively retain the analytes while the matrix components are washed away. The retained analytes are then eluted with a suitable solvent. Different types of SPE cartridges, such as C18 or mixed-mode cation-exchange sorbents, are used depending on the chemical properties of the analytes and the matrix. nih.govcapes.gov.brcapes.gov.brcapes.gov.br

Automated SPE systems are available, allowing for high-throughput sample processing. capes.gov.brcapes.gov.br SPE effectively cleans up the sample, reducing matrix effects and improving the sensitivity and reliability of subsequent chromatographic analysis. mdpi.comcapes.gov.br For instance, a method for morphine determination in plasma by GC-MS utilized SPE on Bond Elut-Certify® cartridges, achieving optimal absolute recoveries of 98%. elsevier.es Another LC-MS/MS method for morphine and its glucuronides in rat plasma employed C2 solid-phase extraction cartridges, with extraction recoveries ranging from 64% to 100% for the different analytes. capes.gov.br Two-step SPE methods combining different sorbents have also been developed for enhanced purification. capes.gov.br

Other sample preparation techniques mentioned in the literature include liquid-liquid extraction (LLE) and protein precipitation, although SPE is frequently preferred for its efficiency and cleaner extracts. mdpi.comoup.comresearchgate.net

Quantitative and Qualitative Analysis in Biological Matrices

Both quantitative and qualitative analysis of morphine and its metabolites are performed in biological matrices for various research and clinical purposes. mums.ac.irfrontiersin.orgjournal-jps.com

Qualitative analysis aims to identify the presence or absence of morphine and its metabolites in a sample. This is often the initial step in drug screening, particularly using immunoassay techniques. uic.edujournal-jps.com Confirmatory qualitative analysis is then performed using more specific methods like GC-MS or LC-MS/MS, which provide structural information for positive identification based on retention times and mass spectra. nih.govjournal-jps.com

Quantitative analysis involves determining the specific concentration of morphine and its metabolites in a biological sample. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. mums.ac.irfrontiersin.org Chromatographic methods coupled with mass spectrometry are the gold standard for quantitative analysis due to their sensitivity, selectivity, and accuracy. rsc.orgmdpi.comfrontiersin.org

Quantitative methods are rigorously validated to ensure their reliability. Validation parameters typically include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. elsevier.esresearchgate.netunimc.it For example, a GC-MS method for morphine in plasma showed a linearity range of 0.5-1000 ng/mL, with a LOD of 0.1 ng/mL and LOQ of 0.5 ng/mL. elsevier.es Extraction recoveries were reported as 98%. elsevier.es An LC-MS/MS method for morphine, M3G, and M6G in human plasma had a quantitation range of 1-1000 ng/mL for these analytes. researchgate.net The LOD and LOQ for morphine and its metabolites can vary depending on the specific method and biological matrix used. rsc.orgcapes.gov.br

Analysis in different biological matrices provides varying information. Blood samples offer insights into recent exposure and systemic concentrations, crucial for pharmacokinetic studies. mums.ac.ir Urine samples are commonly used for screening and detecting drug use over a longer period due to the higher concentrations of metabolites. mums.ac.iruic.edu Hair analysis can provide a historical record of drug exposure. mums.ac.ir

Research findings often involve applying these quantitative methods to study the concentration-time profiles of morphine and its metabolites in different populations or under various conditions. For instance, a study using GC-MS monitored morphine plasma levels in post-surgical patients receiving patient-controlled analgesia. elsevier.es The peak morphine plasma concentration was observed at the 12th hour, with levels ranging from approximately 13 to 53 ng/mL over a 36-hour period. elsevier.es

AnalytePubChem CID
Morphine5288826
Morphine-3-glucuronide (B1234276)5484731
Morphine-6-glucuronide5360621

Detection Limits and Precision in Research Applications

Achieving low detection limits and high precision is paramount in the quantitative analysis of morphine and its metabolites in research. Various analytical techniques have been developed and validated to meet these requirements across different biological samples like urine, plasma, and blood.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique due to its high selectivity and sensitivity, allowing for accurate identification and quantification of analytes without the need for derivatization for many polar and non-volatile substances. oup.com For instance, an LC-MS/MS method for quantifying morphine, M3G, and M6G in human plasma and dried blood spots demonstrated a range of reliable response of 0.25–1000 ng/mL for morphine, 1–1000 ng/mL for M3G, and 2.5–1000 ng/mL for M6G in plasma, with correlation coefficients greater than 0.99. researchgate.net In dried blood spots, the reliable range was 1–1000 ng/mL for morphine and M3G, and 2.5–1000 ng/mL for M6G. researchgate.net Another LC-MS/MS method for urine analysis reported linear ranges of 2.5–800 ng/mL for morphine and M3G, and 2.5–600 ng/mL for M6G, with limits of detection (LODs) ranging from 0.2 to 1.3 ng/mL. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of morphine and its metabolites to make them more volatile. researchgate.net A GC-MS method for morphine in plasma showed a linearity range of 0.5–1000 ng/mL with a detection limit of 0.1 ng/mL and a quantification limit of 0.5 ng/mL. elsevier.es Intraday and interday precision for this method were reported as 1.9% and 6.8%, respectively. elsevier.es Another GC-MS method for simultaneous analysis of multiple opiates, including morphine, in blood reported a limit of detection of 2 ng/mL and a limit of quantitation of 10 ng/mL for morphine. researchgate.net

HPLC coupled with UV detection has also been used, with reported limits of quantitation for morphine in human plasma around 10 ng/mL and detection limits around 5.23 ng/mL. ptfarm.pl

Precision is typically assessed through intra-assay and inter-assay variability. For the LC-MS/MS method quantifying morphine, M3G, and M6G in plasma, intraday and interday accuracy and precision were reported to be ≤15% across the quantitation range. researchgate.net In a method for opioids and their metabolites in autopsy blood using LC-MS/MS, intraday and interday precision for all analytes were between 0.6% and 13.8%. oup.com

The following table summarizes some reported detection and quantification limits for morphine and its key metabolites in research applications:

AnalyteMatrixMethodDetection Limit (LOD)Quantification Limit (LOQ)Linear RangeReference
MorphineUrineLC-MS/MS0.2-1.3 ng/mL2.5 ng/mL (lower end)2.5–800 ng/mL mdpi.com
M3GUrineLC-MS/MS0.2-1.3 ng/mL2.5 ng/mL (lower end)2.5–800 ng/mL mdpi.com
M6GUrineLC-MS/MS0.2-1.3 ng/mL2.5 ng/mL (lower end)2.5–600 ng/mL mdpi.com
MorphinePlasmaGC-MS0.1 ng/mL0.5 ng/mL0.5–1000 ng/mL elsevier.es
MorphineBloodGC-MS2.0-5.0 ng/mL10 ng/mL2.5-1000 ng/mL (GC-MS/MS) researchgate.net researchgate.net
MorphinePlasmaHPLC-UV5.23 ng/mL10 ng/mL10–150 ng/mL ptfarm.pl
MorphinePlasmaUPLC-MS/MS-0.25 ng/mL0.25–1000 ng/mL researchgate.net
M3GPlasmaUPLC-MS/MS-1 ng/mL1–1000 ng/mL researchgate.net
M6GPlasmaUPLC-MS/MS-2.5 ng/mL2.5–1000 ng/mL researchgate.net
MorphineBloodLC-MS/MS0.16-1.2 ng/mL0.5-4.09 ng/mL5-400 ng/mL oup.com
Morphine-3-glucuronideBloodLC-MS/MS0.16-1.2 ng/mL0.5-4.09 ng/mL5-400 ng/mL oup.com
Morphine-6-glucuronideBloodLC-MS/MS0.16-1.2 ng/mL0.5-4.09 ng/mL5-400 ng/mL oup.com

Assessment of Metabolic Patterns

Analytical methodologies play a critical role in assessing the metabolic patterns of morphine in research. Morphine is primarily metabolized through glucuronidation, yielding the major metabolites M3G and M6G. eur.nl Studying the concentrations and ratios of morphine and its metabolites provides insights into drug disposition, potential drug interactions, and individual variations in metabolism.

LC-MS/MS is widely used for metabolic profiling due to its ability to simultaneously quantify the parent drug and its polar metabolites like glucuronides. oup.com By measuring the concentrations of morphine, M3G, and M6G in biological samples over time, researchers can determine pharmacokinetic parameters and assess the extent of glucuronidation. Studies have utilized LC-MS/MS to analyze urine and plasma samples from various populations, including newborns, heroin addicts, and terminal cancer patients, to understand morphine metabolism in different physiological states. ki.se

Metabolic ratios, such as the M3G/morphine and M6G/morphine ratios, are often calculated to assess metabolic pathways. For instance, a study found that the plasma ratio of morphine-3-sulfate (M3S) to morphine-3-glucuronide was significantly higher in newborns compared to adults, indicating potential age-related differences in sulfation and glucuronidation pathways. ki.se

Furthermore, analytical techniques are employed to investigate less common metabolic pathways and the impact of factors like drug interactions or genetic polymorphisms on morphine metabolism. Research using GC-MS has suggested that hydromorphone can be produced as a minor metabolite of morphine in humans, observed in patients receiving chronic high-dose morphine. oup.com Analyzing the presence and concentrations of such minor metabolites contributes to a comprehensive understanding of morphine's metabolic fate.

Metabonomics, which involves profiling a wide range of metabolites, using techniques like GC-MS, can also be applied to study the broader impact of morphine administration on metabolic pathways. mdpi.com Such studies can reveal changes in lipid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, providing a more global view of the biochemical effects of morphine. mdpi.com Comparing metabolic patterns after administration of different opioids, like heroin and morphine, can highlight differences in their in vivo effects despite morphine being a metabolite of heroin. mdpi.com

The assessment of metabolic patterns through precise analytical measurements is vital for understanding morphine pharmacokinetics, explaining variations in response and side effects, and identifying potential biomarkers in clinical and forensic contexts.

Q & A

Q. What experimental models are most suitable for studying the pharmacokinetic profile of Avinza in chronic pain management?

this compound’s extended-release mechanism requires models that simulate sustained plasma concentration curves. Rodent models with implanted osmotic pumps or controlled-release formulations are commonly used to mimic human pharmacokinetics. Key parameters include bioavailability, half-life, and dose proportionality, measured via HPLC or LC-MS/MS . Ensure replication (n ≥ 6) and control for interspecies metabolic differences.

Q. How do researchers standardize pain assessment metrics in this compound trials to reduce bias?

Validated tools like the Visual Analog Scale (VAS) or McGill Pain Questionnaire are recommended. Blinding protocols and placebo controls are critical. Stratify participants by pain etiology (e.g., neuropathic vs. nociceptive) to isolate this compound’s efficacy . Statistical adjustments for baseline pain scores and comorbidities (e.g., opioid tolerance) should be pre-registered.

Q. What are the methodological considerations for detecting this compound’s abuse potential in preclinical studies?

Use conditioned place preference (CPP) or self-administration assays in rodents. Compare this compound to known abuse-liable opioids (e.g., oxycodone) and include antagonist controls (naloxone). Measure dopamine release in the nucleus accumbens via microdialysis to quantify reward pathways .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s efficacy in neuropathic pain be resolved through meta-analytic frameworks?

Conduct a systematic review with PRISMA guidelines, stratifying studies by dosage (e.g., 30–120 mg/day), pain type, and patient demographics. Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude industry-funded trials to mitigate bias . Report contradictions using forest plots and I² statistics.

Q. What experimental designs address the ethical challenges of long-term this compound studies in opioid-dependent populations?

Crossover trials with washout periods reduce prolonged exposure. Implement data safety monitoring boards (DSMBs) to adjudicate adverse events. Use adaptive designs to adjust dosing based on real-time safety data. Informed consent must disclose risks of hyperalgesia and dependency .

Q. How do epigenetic modifications influence interindividual variability in this compound metabolism?

Genome-wide association studies (GWAS) can identify SNPs in CYP3A4/5 and P-glycoprotein genes. Pair pharmacokinetic data with bisulfite sequencing of DNA methylation sites (e.g., OPRM1 promoter). Control for covariates like age, liver function, and concurrent medications .

Q. What computational models predict this compound’s drug-drug interactions in polypharmacy scenarios?

Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) simulates interactions with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). Validate with in vitro hepatocyte data and clinical PK studies. Report AUC ratios and adjust dosing algorithms accordingly .

Methodological Resources

Q. Data Collection & Analysis

  • Pharmacokinetic Studies : Use non-compartmental analysis (NCA) for AUC and Cmax calculations.
  • Statistical Tools : Mixed-effects models for repeated measures (MMRM) handle missing data in longitudinal trials .
  • Ethical Compliance : Adhere to FDA 21 CFR Part 11 for electronic data capture and IRB protocols .

Q. Contradiction Management

  • Bayesian Meta-Analysis : Weigh studies by quality (Jadad score) and sample size to resolve efficacy disputes .
  • Replication Studies : Independent labs should validate industry-sponsored findings under open-science frameworks .

Key Research Gaps

  • Mechanistic links between this compound’s sustained-release profile and central sensitization.
  • Biomarkers for predicting opioid-induced tolerance in chronic users.
  • Impact of gut microbiota on this compound’s absorption in patients with GI comorbidities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.